![molecular formula C11H11N7O2S B2506337 N-((6-メトキシ-[1,2,4]トリアゾロ[4,3-b]ピリダジン-3-イル)メチル)-4-メチル-1,2,3-チアゾール-5-カルボキサミド CAS No. 2034353-82-5](/img/structure/B2506337.png)

N-((6-メトキシ-[1,2,4]トリアゾロ[4,3-b]ピリダジン-3-イル)メチル)-4-メチル-1,2,3-チアゾール-5-カルボキサミド

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

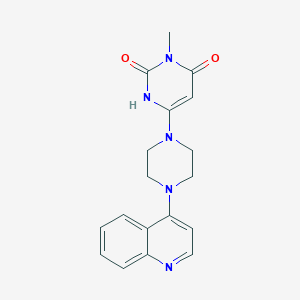

N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide is a useful research compound. Its molecular formula is C11H11N7O2S and its molecular weight is 305.32. The purity is usually 95%.

The exact mass of the compound N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

抗がん剤としての応用

このファミリーの化合物は、有望な抗がん活性を示しています . これらは、新しい抗がん剤の開発に使用される可能性があります。

抗菌剤としての応用

これらの化合物は、抗菌特性も示しており、さまざまな細菌や真菌感染症の治療に役立ちます .

鎮痛および抗炎症剤としての応用

この化合物は、鎮痛および抗炎症特性を有する可能性があり、痛みや炎症の治療に役立つ可能性があります .

抗酸化剤としての応用

これらの化合物の抗酸化活性は、酸化ストレス関連疾患の治療のための薬物の開発に利用される可能性があります .

抗ウイルス剤としての応用

これらの化合物の抗ウイルス特性は、新しい抗ウイルス薬の開発に利用できます .

酵素阻害

これらの化合物は、炭酸脱水酵素、コリンエステラーゼ、アルカリホスファターゼ、抗リパーゼ、およびアロマターゼなど、さまざまな酵素を阻害することが判明しています . これにより、これらの酵素を標的とする薬物の開発のための潜在的な候補となります。

抗結核剤

これらの化合物は、結核の治療に使用できる抗結核剤として有望であることが示されています .

創薬

これらの生物学的に重要な1,2,4-トリアゾロ[3,4-b][1,3,4]チアジアジンの構造活性相関は、創薬、発見、開発において非常に重要です . これらは、多機能性疾患の治療のための新しい標的指向薬の合理的な設計および開発に使用できます .

作用機序

Target of Action

The primary targets of this compound are the Cell division protein ZipA and its homolog . These proteins are essential for bacterial cell division and are found in organisms such as Escherichia coli (strain K12) and Shigella flexneri .

Mode of Action

It is known that triazole compounds, which are part of the structure of this compound, are capable of binding in the biological system with a variety of enzymes and receptors . This suggests that the compound may interact with its targets, the Cell division protein ZipA and its homolog, by binding to them, potentially inhibiting their function and affecting cell division in these bacteria .

Biochemical Pathways

By potentially inhibiting the function of the Cell division protein ZipA and its homolog, the compound could disrupt the normal process of bacterial cell division .

Pharmacokinetics

The pharmacokinetic properties of similar triazole compounds suggest that they may have good absorption and distribution profiles

Result of Action

The result of the compound’s action would likely be the inhibition of bacterial cell division due to its interaction with the Cell division protein ZipA and its homolog . This could potentially lead to the death of the bacteria, making the compound a potential candidate for antibacterial therapy.

生化学分析

Biochemical Properties

N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit phosphodiesterase enzymes, which are crucial in regulating intracellular levels of cyclic nucleotides . This inhibition can lead to increased levels of cyclic AMP and cyclic GMP, which in turn affect various signaling pathways. The compound also interacts with proteins involved in cell division, such as the cell division protein ZipA . These interactions are primarily through binding to the active sites of these enzymes and proteins, thereby modulating their activity.

Cellular Effects

N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide exerts various effects on different cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound has been shown to affect the BRD4 activity, which is involved in regulating gene expression . By inhibiting BRD4, the compound can downregulate the expression of oncogenes such as c-Myc, leading to reduced tumor growth in cancer cells. Additionally, it affects cellular metabolism by altering the levels of key metabolites and influencing metabolic fluxes.

Molecular Mechanism

The molecular mechanism of action of N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide involves several key interactions at the molecular level. The compound binds to the active sites of enzymes and proteins, leading to inhibition or activation of their activity. For instance, its binding to phosphodiesterase enzymes results in their inhibition, which increases the levels of cyclic nucleotides . Additionally, the compound can modulate gene expression by interacting with transcription factors and other regulatory proteins. These interactions lead to changes in the expression of specific genes, thereby influencing various cellular processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific storage conditions, but its activity can decrease over time due to degradation . Long-term exposure to the compound in in vitro and in vivo studies has revealed sustained effects on cellular signaling pathways and gene expression, indicating its potential for prolonged therapeutic applications.

Dosage Effects in Animal Models

The effects of N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide vary with different dosages in animal models. At lower doses, the compound exhibits therapeutic effects by modulating signaling pathways and gene expression without causing significant toxicity . At higher doses, it can lead to adverse effects such as increased heart rate, cardiac output, and myocardial degeneration . These findings highlight the importance of determining the optimal dosage for therapeutic applications to minimize potential side effects.

Metabolic Pathways

N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic fluxes and metabolite levels. For example, the compound’s inhibition of phosphodiesterase enzymes affects the levels of cyclic nucleotides, which play a crucial role in cellular metabolism . Additionally, the compound can influence the activity of other metabolic enzymes, leading to changes in the levels of key metabolites and overall metabolic flux.

Transport and Distribution

The transport and distribution of N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide within cells and tissues are mediated by specific transporters and binding proteins. The compound can be transported across cell membranes through active transport mechanisms involving specific transporters . Once inside the cells, it can bind to various intracellular proteins, influencing its localization and accumulation. These interactions are crucial for the compound’s biological activity and therapeutic potential.

Subcellular Localization

The subcellular localization of N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide is determined by targeting signals and post-translational modifications. The compound can be directed to specific compartments or organelles within the cell, where it exerts its effects . For instance, it may localize to the nucleus to interact with transcription factors and regulate gene expression. Additionally, its localization to other organelles such as the mitochondria can influence cellular metabolism and energy production.

特性

IUPAC Name |

N-[(6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]-4-methylthiadiazole-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N7O2S/c1-6-10(21-17-13-6)11(19)12-5-8-15-14-7-3-4-9(20-2)16-18(7)8/h3-4H,5H2,1-2H3,(H,12,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRGGYHJREAWJEW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SN=N1)C(=O)NCC2=NN=C3N2N=C(C=C3)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N7O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(2-Thia-5-azabicyclo[2.2.1]heptan-5-yl)-2-(3,4-diethoxyphenyl)ethanone](/img/structure/B2506256.png)

![N-{5-[({[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]carbamoyl}methyl)sulfanyl]-1,3,4-thiadiazol-2-yl}adamantane-1-carboxamide](/img/structure/B2506259.png)

![(E)-3-(3-bromophenyl)-2-(1-methyl-1H-benzo[d]imidazol-2(3H)-ylidene)-3-oxopropanenitrile](/img/structure/B2506261.png)

![(E)-3-[3-(4-butoxy-2-methylphenyl)-1-phenylpyrazol-4-yl]-2-cyano-N-(oxolan-2-ylmethyl)prop-2-enamide](/img/structure/B2506262.png)

![4-methyl-N-{2-[4-methyl-2-(4-methylphenyl)-1,3-thiazol-5-yl]ethyl}benzamide](/img/structure/B2506266.png)

![3-(2-ethoxyethyl)-1,7-dimethyl-9-(2-methylphenyl)-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione](/img/structure/B2506269.png)

![N-(2,4-difluorophenyl)-2-(7-(4-methoxyphenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2506270.png)

![(E)-N-(3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-1-(methylsulfonyl)piperidine-4-carboxamide](/img/structure/B2506271.png)

![3-(3,4-dimethoxyphenyl)-6-[4-(thiophene-2-carbonyl)piperazin-1-yl]pyridazine](/img/structure/B2506272.png)

![2-(3-chloro-2-methylphenyl)-4-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1(2H)-phthalazinone](/img/structure/B2506275.png)